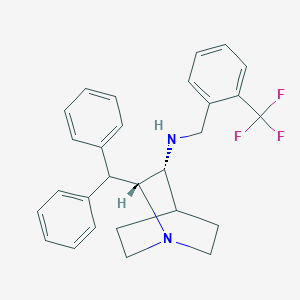
3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine is a complex organic compound with a unique structure. It belongs to the class of azabicyclo compounds, which are known for their diverse biological activities. This compound is characterized by the presence of a benzhydryl group, a trifluoromethylphenyl group, and an azabicyclo[2.2.2]octane framework. These structural features contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azabicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the benzhydryl group: This step often involves a Friedel-Crafts alkylation reaction using benzhydryl chloride and a Lewis acid catalyst.
Attachment of the trifluoromethylphenyl group: This can be accomplished through a nucleophilic substitution reaction using a trifluoromethylphenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or trifluoromethylphenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups.
科学研究应用
Chemistry
In chemistry, 3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, and modulation of biological pathways, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, inflammation, and other medical conditions.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- 3-(2-Trifluoromethylbenzylamino)-2-benzhydrylquinuclidine shares similarities with other azabicyclo compounds, such as:
- (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-ol
- (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the benzhydryl and trifluoromethylphenyl groups, along with the azabicyclo[2.2.2]octane core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
135330-43-7 |
|---|---|
分子式 |
C28H29F3N2 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C28H29F3N2/c29-28(30,31)24-14-8-7-13-23(24)19-32-26-22-15-17-33(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,32H,15-19H2/t26-,27-/m1/s1 |
InChI 键 |
SJOKZBTYGQAZNH-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F |
手性 SMILES |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F |
规范 SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F |
同义词 |
3-(2-trifluoromethylbenzylamino)-2-benzhydrylquinuclidine 3-TBBQ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















